(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: Specific reagents and catalysts are used to introduce the hydroxypropan-2-yl and dimethyl groups at the desired positions.
Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center is crucial, often requiring the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yields.
Continuous flow reactors: For efficient and scalable production.
Purification processes: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxy group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its potential as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Gene expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one: A closely related compound with slight variations in its structure.
Wollastonite: A calcium silicate compound with different applications.
Amiodarone Related Compound H: A compound with similar structural features but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h8,10,12,14,17-20,23H,4-7,9,11,13H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1 |
InChI Key |
FRCNDHZJYALSFS-HOFZUOGSSA-N |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.